REACTION_CXSMILES
|
CC[O:3][C:4]([C:6]1([CH3:17])[N:10]([C:11](=[O:13])[CH3:12])[CH:9]([C:14]([OH:16])=[O:15])[CH2:8][S:7]1)=[O:5].[OH-].[Na+]>C(O)C>[C:11]([N:10]1[CH:9]([C:14]([OH:16])=[O:15])[CH2:8][S:7][C:6]1([CH3:17])[C:4]([OH:5])=[O:3])(=[O:13])[CH3:12] |f:1.2|
|
Name
|
crude product
|
Quantity
|
10.19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid 2-ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1(SCC(N1C(C)=O)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a pale-yellow solid
|
Type
|
FILTRATION
|
Details
|
The obtained solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(SCC1C(=O)O)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.09 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |